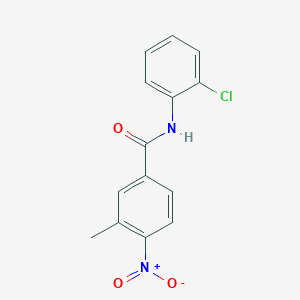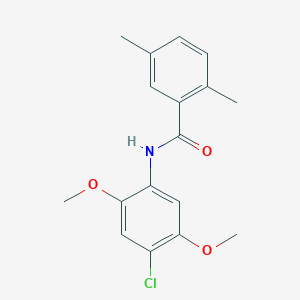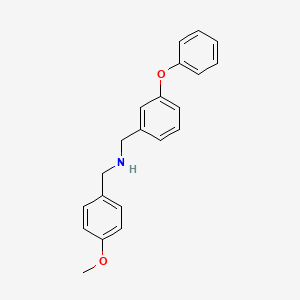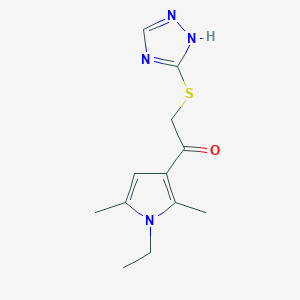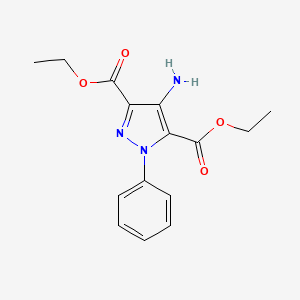
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole, also known as DMNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMNP is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole's mechanism of action is not fully understood, but it has been suggested that it acts as a copper ion chelator, leading to the formation of reactive oxygen species and subsequent apoptosis in cancer cells. 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has also been shown to inhibit the Akt pathway, which plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species and the inhibition of the Akt pathway. 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has also been shown to selectively bind to copper ions, which can be detected through fluorescence spectroscopy. However, the potential effects of 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole on normal cells and tissues are not fully understood, and further research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole's fluorescent properties make it a useful tool for the detection of copper ions in biological samples. Its potential anticancer activity also makes it a promising candidate for further research. However, the potential effects of 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole on normal cells and tissues are not fully understood, and further research is needed to determine its safety and efficacy. Additionally, 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole's synthesis can be challenging, and its stability and solubility in biological systems need to be further optimized.
Orientations Futures
For 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole research include further optimization of its synthesis and characterization, as well as the development of more efficient methods for its detection and quantification. 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole's potential as an anticancer agent also warrants further investigation, including its efficacy in vivo and its potential side effects. Additionally, 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole's potential applications in other fields, such as environmental monitoring and catalysis, should be explored. Overall, 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole is a promising compound that has the potential to contribute to various scientific fields, and further research is needed to fully understand its properties and applications.
Méthodes De Synthèse
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole can be synthesized through various methods, including the reaction of 3-nitrobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base catalyst. Another method involves the reaction of 3-nitrobenzyl chloride with 3,5-dimethylpyrazole in the presence of a base catalyst. Both methods result in the formation of 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole as a yellow crystalline solid.
Applications De Recherche Scientifique
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions and as a potential anticancer agent. 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has been shown to selectively bind to copper ions, which can be detected through fluorescence spectroscopy. This property makes 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole a useful tool for the detection of copper ions in biological samples. 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has also been studied for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells through the inhibition of the Akt pathway.
Propriétés
IUPAC Name |
3,5-dimethyl-1-[(3-nitrophenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-6-10(2)14(13-9)8-11-4-3-5-12(7-11)15(16)17/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKJEOXJLBSEPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-[(3-nitrophenyl)methyl]pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5754718.png)
![1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5754722.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5754734.png)
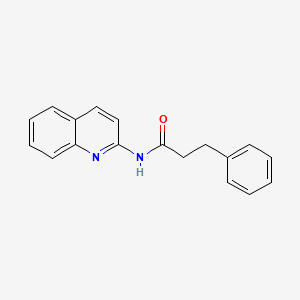
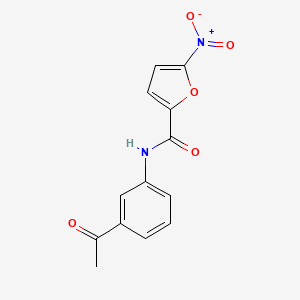
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5754755.png)
![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5754768.png)
